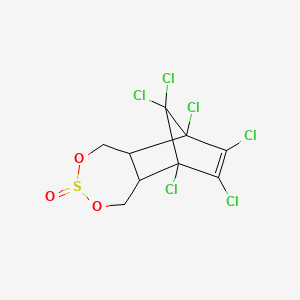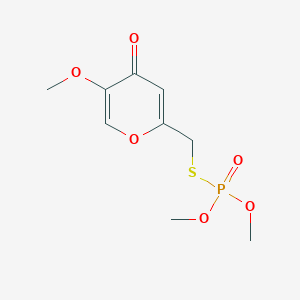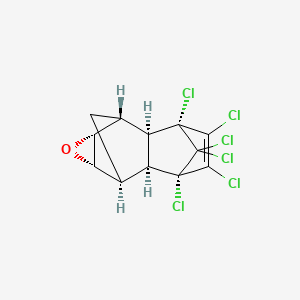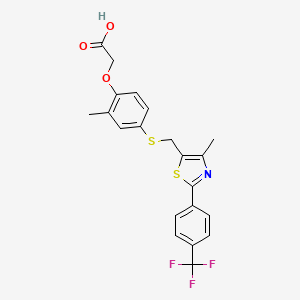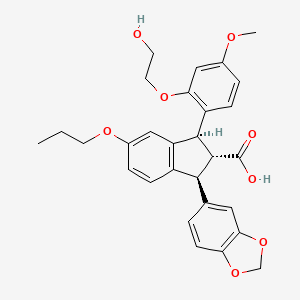
Enrasentan
Overview
Description
Enrasentan is a mixed endothelin A and endothelin B receptor antagonist with a higher affinity for endothelin A receptors. It is primarily investigated for its potential therapeutic effects in conditions such as hypertension, heart failure, and other cardiovascular diseases. Endothelins are potent vasoconstrictor agents produced by endothelial cells, and blocking their receptors can help reduce blood pressure and prevent cardiac hypertrophy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enrasentan involves multiple steps, including the formation of the indane core and subsequent functionalization. The key steps include:
- Formation of the indane core through cyclization reactions.
- Introduction of the benzodioxole group.
- Functionalization with carboxy, hydroxyethoxy, methoxyphenyl, and propoxy groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Enrasentan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound to study endothelin receptor antagonism.
Biology: Investigated for its effects on cellular processes such as vasoconstriction and cell proliferation.
Medicine: Explored for its therapeutic potential in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: Potential applications in the development of new cardiovascular drugs and treatments .
Mechanism of Action
Enrasentan exerts its effects by blocking the endothelin A and endothelin B receptors. Endothelin A receptors are primarily located on smooth muscle cells and mediate vasoconstriction, while endothelin B receptors are found on endothelial cells and promote the release of nitric oxide and prostacyclin. By antagonizing these receptors, this compound reduces vasoconstriction, lowers blood pressure, and prevents cardiac hypertrophy .
Comparison with Similar Compounds
Bosentan: Another mixed endothelin A and endothelin B receptor antagonist used in the treatment of pulmonary arterial hypertension.
Ambrisentan: Selective endothelin A receptor antagonist used for pulmonary arterial hypertension.
Macitentan: Dual endothelin receptor antagonist with a longer half-life and improved efficacy.
Uniqueness of Enrasentan: this compound is unique due to its higher affinity for endothelin A receptors compared to endothelin B receptors, making it particularly effective in reducing vasoconstriction and preventing cardiac hypertrophy. Its mixed receptor antagonism provides a broader therapeutic effect compared to selective antagonists .
Properties
CAS No. |
167256-08-8 |
|---|---|
Molecular Formula |
C29H30O8 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-16-36-23/h4-9,13-15,26-28,30H,3,10-12,16H2,1-2H3,(H,31,32)/t26-,27+,28+/m0/s1 |
InChI Key |
GLCKXJLCYIJMRB-UPRLRBBYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |
Appearance |
Solid powder |
Key on ui other cas no. |
167256-08-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1S,2R,3S)-3-(2-(2-Hydroxyethoxy)-4-methoxyphenyl)-1-(3,4- (methylenedioxy)phenyl)-5-propoxy-2-indancarboxylic acid 3-(2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indan-2-carboxylic acid enrasentan SB 217242 SB-217242 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
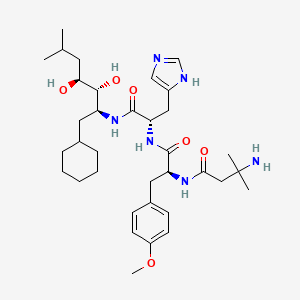
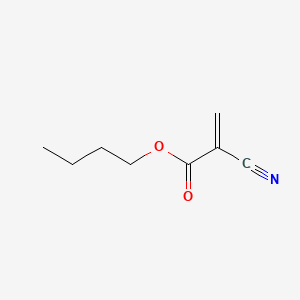
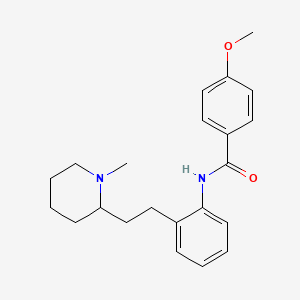
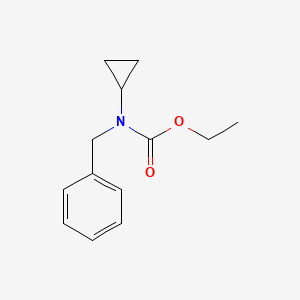
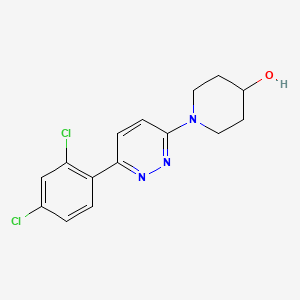
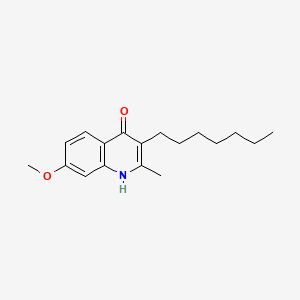
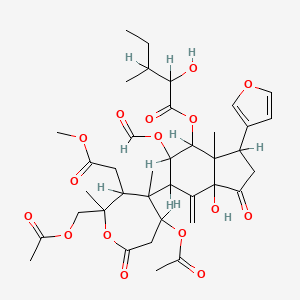
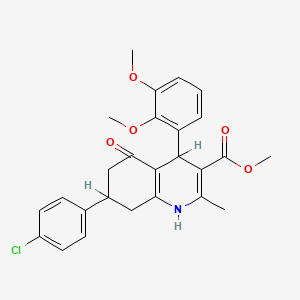
![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)
